1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound characterized by the presence of an adamantane moiety, a thiophene ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea linkage can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activity against various targets, making it a candidate for drug discovery programs.
Materials Science: The adamantane moiety imparts rigidity and stability to the compound, making it useful in the design of novel materials with specific properties, such as high thermal stability and mechanical strength.
Biological Studies: The compound can be used as a probe to study biological processes involving thiophene derivatives and urea linkages.
Industrial Applications: It may find use in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s binding affinity and selectivity, while the thiophene ring and urea linkage contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantan-1-yl)-2,2-dibromo-ethanone
- 2-Adamantan-1-yl-acetamide
- Adamantan-1-yl-diethyl-methyl-ammonium iodide
Uniqueness
1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea is unique due to the combination of the adamantane moiety, thiophene ring, and urea linkage. This combination imparts distinct physicochemical properties and potential biological activities that are not commonly found in other similar compounds. The presence of the methoxy group further enhances its chemical versatility, allowing for various functional modifications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-16(15-2-3-23-11-15)10-19-17(21)20-18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,11-14,16H,4-10H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYUJFKTWJZPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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